molecular formula C23H17Cl2N3O2 B11439482 N-(4-chlorobenzyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

N-(4-chlorobenzyl)-2-(6-chloro-2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide

Cat. No.: B11439482
M. Wt: 438.3 g/mol
InChI Key: BPAGTJSBYVQURR-UHFFFAOYSA-N
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Description

2-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINAZOLIN-1-YL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE is a complex organic compound that belongs to the quinazolinone family. This compound is characterized by its unique structure, which includes a quinazolinone core with chlorinated phenyl groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINAZOLIN-1-YL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE typically involves multiple steps. One common method includes the condensation of 2-aminobenzamide with benzaldehyde derivatives under acidic conditions to form the quinazolinone core. This is followed by chlorination and subsequent acylation with 4-chlorobenzyl chloride under basic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINAZOLIN-1-YL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroquinazolinone derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in polar solvents.

Major Products Formed

    Oxidation: Quinazolinone derivatives with various functional groups.

    Reduction: Dihydroquinazolinone derivatives.

    Substitution: Compounds with substituted phenyl groups.

Scientific Research Applications

2-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINAZOLIN-1-YL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and biological activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINAZOLIN-1-YL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(6-CHLORO-2-OXO-4-PHENYLQUINAZOLIN-1-YL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE
  • 2-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINAZOLIN-1-YL)-N-[(4-METHOXYPHENYL)METHYL]ACETAMIDE
  • 2-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINAZOLIN-1-YL)-N-[(4-BROMOPHENYL)METHYL]ACETAMIDE

Uniqueness

The uniqueness of 2-(6-CHLORO-2-OXO-4-PHENYL-1,2-DIHYDROQUINAZOLIN-1-YL)-N-[(4-CHLOROPHENYL)METHYL]ACETAMIDE lies in its specific substitution pattern and the presence of both chlorinated phenyl groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H17Cl2N3O2

Molecular Weight

438.3 g/mol

IUPAC Name

2-(6-chloro-2-oxo-4-phenylquinazolin-1-yl)-N-[(4-chlorophenyl)methyl]acetamide

InChI

InChI=1S/C23H17Cl2N3O2/c24-17-8-6-15(7-9-17)13-26-21(29)14-28-20-11-10-18(25)12-19(20)22(27-23(28)30)16-4-2-1-3-5-16/h1-12H,13-14H2,(H,26,29)

InChI Key

BPAGTJSBYVQURR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=O)N(C3=C2C=C(C=C3)Cl)CC(=O)NCC4=CC=C(C=C4)Cl

Origin of Product

United States

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